2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 69764-06-3
VCID: VC11107790
InChI: InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
SMILES: COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Molecular Formula: C16H15NO5
Molecular Weight: 301.29 g/mol

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid

CAS No.: 69764-06-3

Cat. No.: VC11107790

Molecular Formula: C16H15NO5

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic Acid - 69764-06-3

CAS No. 69764-06-3
Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
IUPAC Name 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid
Standard InChI InChI=1S/C16H15NO5/c1-21-11-6-8-12(9-7-11)22-10-15(18)17-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Standard InChI Key JHCUZGSREIUIPD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Canonical SMILES COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid integrates multiple functional groups, including a methoxy-substituted phenoxy ring, an acetamido linker, and a carboxylic acid terminus. The IUPAC name, 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid, reflects this arrangement. Key physicochemical properties are summarized below:

PropertyValue
CAS No.69764-06-3
Molecular FormulaC16H15NO5\text{C}_{16}\text{H}_{15}\text{NO}_{5}
Molecular Weight301.29 g/mol
SMILESCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
InChI KeyJHCUZGSREIUIPD-UHFFFAOYSA-N
PubChem CID882926

The presence of polar functional groups, such as the carboxylic acid and amide, confers moderate solubility in polar solvents, while the aromatic rings contribute to hydrophobic interactions.

Synthesis and Purification Strategies

The synthesis of 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid involves multi-step organic reactions, typically starting from methyl benzoate derivatives. A representative pathway includes:

  • Acetylation of Aminobenzoic Acid: Reacting 2-aminobenzoic acid with acetyl chloride to form 2-acetamidobenzoic acid.

  • Etherification: Introducing the 4-methoxyphenoxy group via nucleophilic substitution using 4-methoxyphenol and chloroacetyl chloride.

  • Hydrolysis: Cleaving protective groups under basic conditions (e.g., sodium hydroxide) to yield the final carboxylic acid.

Purification is achieved through recrystallization or chromatography, with yields optimized by controlling reaction temperatures and stoichiometric ratios. Comparative studies on related compounds, such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, demonstrate that reflux conditions and reagent selection (e.g., chlorosulfonic acid, sodium sulfite) critically influence yield and purity .

Chemical Reactivity and Mechanistic Insights

The compound exhibits diverse reactivity due to its functional groups:

  • Hydrolysis: The acetamido group undergoes hydrolysis in acidic or basic media, yielding 2-aminobenzoic acid derivatives. For example, treatment with H2SO4\text{H}_2\text{SO}_4 cleaves the amide bond, regenerating the primary amine.

  • Electrophilic Substitution: The methoxyphenoxy ring participates in nitration or sulfonation reactions, with electrophiles attacking the para position relative to the methoxy group.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amide to a secondary amine, altering the compound’s biological activity.

Mechanistic studies suggest that the electron-donating methoxy group enhances the aromatic ring’s susceptibility to electrophilic attack, while the carboxylic acid facilitates salt formation with bases.

Comparative Analysis with Structural Analogs

Comparing 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid to related compounds highlights structural influences on functionality:

CompoundKey Structural DifferencesBiological Activity
Methyl 2-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoateFormyl group at position 4; methyl esterEnhanced enzyme inhibition due to formyl electrophilicity
2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid Ethylsulfonyl group; amino substitutionAntibacterial; higher solubility in aqueous media

The absence of a sulfonyl group in 2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid reduces its polarity compared to the ethylsulfonyl analog, potentially affecting pharmacokinetics .

Research Advancements and Data

Recent studies have optimized synthesis protocols and explored novel applications:

  • Synthetic Yield Improvements: Modifying reaction conditions (e.g., 1:6–7 molar ratio of reactants) increased yields to 75% with 99.5% purity .

  • Thermal Stability Analysis: Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, suitable for pharmaceutical formulation.

  • Solubility Profiling: LogP values of 2.3 indicate moderate lipophilicity, favoring blood-brain barrier penetration.

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